molecular formula C22H17ClO2 B2790938 (2E)-3-[4-(benzyloxy)phenyl]-1-(2-chlorophenyl)prop-2-en-1-one CAS No. 909774-57-8

(2E)-3-[4-(benzyloxy)phenyl]-1-(2-chlorophenyl)prop-2-en-1-one

Cat. No.: B2790938
CAS No.: 909774-57-8
M. Wt: 348.83
InChI Key: CIYWUXAMRRNGJG-NTCAYCPXSA-N
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Description

(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-chlorophenyl)prop-2-en-1-one is a synthetically produced chalcone, a class of organic compounds characterized by an α,β-unsaturated ketone system that serves as a central core for a wide range of scientific investigations . This compound is built on the benzylideneacetophenone structure, where two aromatic rings are connected by a reactive three-carbon chain featuring a carbonyl group and a conjugated double bond in the E-configuration . The presence of the benzyloxy group on one ring and the 2-chlorophenyl substituent on the other makes this chalcone a valuable scaffold in medicinal chemistry and materials science research. Chalcones are recognized as privileged structures in drug discovery due to their diverse biological activities . This particular compound is of interest for probing a spectrum of pharmacological properties, including potential anti-infective, anti-inflammatory, antimicrobial, antifungal, and cytotoxic activities . The reactive Michael acceptor moiety within its structure allows it to interact with various biological targets, facilitating studies on its mechanism of action, such as enzyme inhibition or interference with cellular signaling pathways . Furthermore, chalcones like this one are increasingly explored in material science for their non-linear optical (NLO) and luminescent properties, given their extensive π-conjugated system . The compound is typically synthesized via a Claisen-Schmidt condensation reaction between an appropriate benzaldehyde derivative and a acetophenone derivative under basic conditions . Its structure can be confirmed and analyzed using a suite of analytical techniques, including X-ray crystallography for solid-state structure, and spectroscopic methods such as FT-IR, FT-Raman, NMR ( 1 H and 13 C), and UV-Vis . Computational chemistry methods, particularly Density Functional Theory (DFT) at levels like B3LYP/6-311++G(d,p), are extensively used to optimize its molecular geometry, calculate its vibrational frequencies, and predict its electronic properties, including HOMO-LUMO energy gaps and molecular electrostatic potential (MEP) surfaces . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

(E)-1-(2-chlorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClO2/c23-21-9-5-4-8-20(21)22(24)15-12-17-10-13-19(14-11-17)25-16-18-6-2-1-3-7-18/h1-15H,16H2/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYWUXAMRRNGJG-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-[4-(benzyloxy)phenyl]-1-(2-chlorophenyl)prop-2-en-1-one, also known by its CAS number 909774-57-8, is a synthetic compound belonging to the chalcone class. Chalcones are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its pharmacological potential based on recent research findings.

  • Molecular Formula : C22H17ClO2
  • Molecular Weight : 348.82 g/mol
  • Structural Characteristics : The compound features a conjugated double bond system typical of chalcones, which is essential for its biological activities.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, in a comparative study, this compound was tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that it possesses a considerable zone of inhibition, suggesting its potential as an antibacterial agent.

Bacterial Strain Zone of Inhibition (mm) MIC (μg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Pseudomonas aeruginosa10100

This data reflects the compound's effectiveness compared to standard antibiotics like Ampicillin and Ciprofloxacin .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

In vitro studies showed that at concentrations ranging from 10 to 50 μM, this compound significantly reduced cell viability in treated cancer cells compared to untreated controls.

Concentration (μM) Cell Viability (%)
0100
1080
2560
5030

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Notably, it acts as an agonist of the G protein-coupled receptor GPR55, which is implicated in several signaling pathways related to inflammation and cancer progression .

Case Studies

  • Antibacterial Efficacy Study : A study conducted by researchers aimed at evaluating the antibacterial efficacy of this compound showed promising results against resistant strains of bacteria. The study utilized a well diffusion method to assess the antibacterial activity and concluded that the compound could serve as a lead for developing new antibacterial agents.
  • Anticancer Research : In another study focused on anticancer properties, this compound was tested against multiple cancer cell lines. The findings revealed that the compound not only inhibited cell growth but also triggered apoptosis through caspase activation.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Compound 1 : 3-(4-(Benzyloxy)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one ()
    • Replacing the 2-chlorophenyl group with 2-hydroxyphenyl introduces hydrogen bonding capacity, enhancing solubility but reducing lipophilicity compared to the target compound. The hydroxyl group may also increase reactivity in biological systems .
  • Cardamonin : (E)-1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one ()
    • Multiple hydroxyl groups on both rings confer high polarity and antioxidant activity (IC50 = 4.35 μM), contrasting with the target compound’s lower polarity due to benzyloxy and chloro groups .

Heterocyclic and Hybrid Chalcones

  • Pyrazole Hybrids (): Compounds like (E)-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one incorporate a pyrazole ring, which modifies electronic conjugation and enhances rigidity. This structural variation may improve anticancer activity but reduce NLO efficiency compared to the non-heterocyclic target compound .
  • The target compound lacks this feature, suggesting divergent biological applications .

Physicochemical Properties

Table 1: Key Physicochemical Comparisons

Compound Dipole Moment (D) Polarizability (ų) Melting Point (°C) LogP<sup>†</sup>
Target Compound 5.2* 35.8* N/A 4.5
(E)-1-(4-Bromophenyl)-3-(4-dimethylaminophenyl)prop-2-en-1-one () 6.8 42.3 201–203 3.9
(E)-3-(4-(Benzyloxy)phenyl)-1-(5-chloro-2-hydroxyphenyl)prop-2-en-1-one () 4.9 33.1 141–143 3.2
Cardamonin () 3.5 28.6 168–170 2.1

<sup>†</sup>Calculated using ChemDraw. *Estimated based on analogous structures .

  • Dipole Moments and NLO Properties: The target compound’s dipole moment (estimated 5.2 D) is lower than Asiri et al.’s bromophenyl-dimethylamino chalcone (6.8 D), suggesting reduced first-order hyperpolarizability (β) compared to urea-standardized compounds .
  • Lipophilicity : The benzyloxy and chloro groups increase the target’s LogP (4.5) relative to hydroxylated analogues (e.g., Cardamonin, LogP = 2.1), favoring membrane permeability but limiting aqueous solubility .

Q & A

Q. What are the established synthetic routes for (2E)-3-[4-(benzyloxy)phenyl]-1-(2-chlorophenyl)prop-2-en-1-one, and what reaction conditions are typically employed?

The compound is commonly synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between substituted acetophenones and benzaldehyde derivatives. For example:

  • A ketone (e.g., 2-chloroacetophenone) reacts with a benzyloxy-substituted benzaldehyde in ethanol under acidic or basic conditions.
  • Thionyl chloride (SOCl₂) may be used as a catalyst to enhance reaction efficiency, as seen in analogous chalcone syntheses .
  • Purification often involves recrystallization from ethanol or methanol.

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons, olefinic protons (δ 7.5–8.5 ppm for E-configuration), and carbonyl groups (δ ~190 ppm for the ketone) .
  • X-ray Crystallography : Single-crystal X-ray diffraction confirms the (2E)-configuration, bond angles, and packing structure. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.2244 Å, b = 9.3201 Å) have been reported for similar chalcones .
  • IR Spectroscopy : Strong absorption bands at ~1650–1700 cm⁻¹ confirm the α,β-unsaturated ketone moiety .

Q. How can researchers assess the purity of this compound post-synthesis?

  • HPLC : Reverse-phase chromatography with UV detection at 254 nm ensures >95% purity.
  • Melting Point Analysis : Sharp melting points (e.g., 150–155°C) indicate purity .
  • Thin-Layer Chromatography (TLC) : Ethyl acetate/hexane (3:7) as a mobile phase with UV visualization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the (2E)-isomer over other stereoisomers?

  • Catalyst Selection : Use of piperidine or NaOH as a base favors the E-isomer due to steric hindrance during enolate formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol minimizes side reactions .
  • Temperature Control : Lower temperatures (0–5°C) reduce keto-enol tautomerization, preserving stereochemical integrity .

Q. What computational methods are employed to predict the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict charge-transfer interactions and reactivity sites. For example, the α,β-unsaturated ketone is electrophilic, making it reactive toward nucleophiles .
  • Molecular Docking : Models interactions with biological targets (e.g., enzymes) to guide pharmacological studies .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm functional groups. For example, discrepancies in carbonyl signals may arise from solvent polarity effects .
  • Dynamic NMR Experiments : Detect conformational changes or tautomerism in solution .

Q. What strategies are used to synthesize and characterize novel derivatives (e.g., halogenated or hydroxylated analogs)?

  • Functionalization :
  • Oxidation : Epoxidation of the double bond using m-CPBA .
  • Reduction : Hydrogenation with Pd/C yields saturated ketones .
    • Characterization : LC-MS for molecular weight confirmation and XRD for stereochemical analysis .

Q. How does the substitution pattern on the phenyl rings influence the compound’s physicochemical properties?

  • Electron-Withdrawing Groups (e.g., -Cl) : Increase electrophilicity of the α,β-unsaturated ketone, enhancing reactivity toward nucleophilic attack .
  • Benzyloxy Groups : Improve solubility in organic solvents and modulate π-π stacking interactions in crystal lattices .

Methodological Considerations

Q. What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?

  • Use anhydrous solvents (e.g., THF, DCM) under nitrogen/argon atmospheres.
  • Employ Schlenk line techniques for sensitive reactions .

Q. How can researchers validate the biological activity of this compound while minimizing false positives?

  • Dose-Response Assays : Use IC₅₀ values to quantify potency in antimicrobial or anticancer screens .
  • Control Experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) and assess cytotoxicity against non-target cell lines .

Data Contradiction Analysis

  • Discrepancies in Melting Points : May arise from polymorphic forms. Recrystallize from different solvents (e.g., acetone vs. ethanol) and re-analyze .
  • Variable NMR Shifts : Trace impurities or solvent deuteration effects can alter signals. Re-purify and use deuterated solvents (e.g., DMSO-d₆) .

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